molecular formula C15H15N9O B2608897 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone CAS No. 1797026-80-2

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone

Cat. No. B2608897
CAS RN: 1797026-80-2
M. Wt: 337.347
InChI Key: AZLHJBNKZFJDPP-UHFFFAOYSA-N
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Description

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone is a complex organic molecule. It contains several functional groups including a 1,2,4-triazole, pyridazine, piperazine, and pyrimidine .


Synthesis Analysis

While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized, and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been established by NMR and MS analysis . The presence of multiple functional groups in the molecule suggests a complex structure with potential for diverse chemical interactions.

Scientific Research Applications

Anticancer Properties

The compound exhibits promising anticancer activity. Researchers have synthesized novel 1,2,4-triazole derivatives containing this scaffold and evaluated their cytotoxic effects against human cancer cell lines such as MCF-7, Hela, and A549. Notably, compounds 7d, 7e, 10a, and 10d demonstrated cytotoxic activity with an IC50 lower than 12 μM against Hela cells. Additionally, these derivatives showed selectivity against cancerous cells while sparing normal cells .

Apoptosis Induction and Tubulin Polymerization Inhibition

Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates, which include this compound, were studied for their ability to induce apoptosis and inhibit tubulin polymerization. These properties are crucial for potential antitumor agents .

Antiviral Activity

While not directly related to cancer, 1,2,4-triazole derivatives have been explored as antiviral agents. The replacement of nucleobases by triazole derivatives has shown effectiveness in drug discovery .

Antimicrobial Properties

Although specific data on this compound are limited, 1,2,4-triazole hybrids have demonstrated varying levels of cytotoxic activity against tumor cell lines. Further research could explore its antimicrobial potential .

Pharmacokinetics and Pharmacological Properties

Heterocyclic compounds containing nitrogen atoms, especially those with three nitrogen atoms like the 1,2,4-triazole ring, are valuable in drug development. Their ability to form hydrogen bonds with different targets improves pharmacokinetics and toxicological properties .

Mechanism of Action: Aromatase Enzyme Binding

Molecular docking studies have investigated the binding modes of these derivatives within the aromatase enzyme’s active site. Understanding this mechanism provides insights into their potential therapeutic effects .

Mechanism of Action

properties

IUPAC Name

pyrimidin-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N9O/c25-15(14-17-4-1-5-18-14)23-8-6-22(7-9-23)12-2-3-13(21-20-12)24-11-16-10-19-24/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLHJBNKZFJDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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